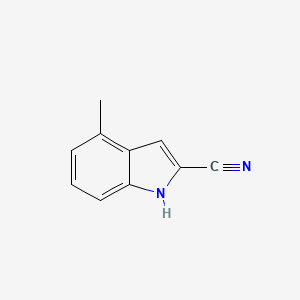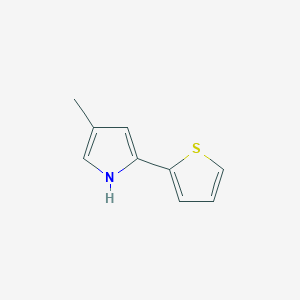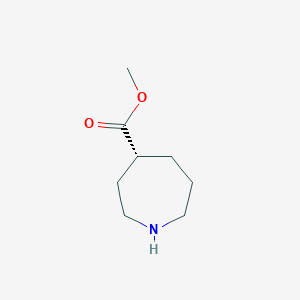
6-Methoxypyridazine-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxypyridazine-4-boronic Acid: is an organoboron compound with the molecular formula C5H7BN2O3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The boronic acid group is attached to the 4-position of the pyridazine ring, and a methoxy group is attached to the 6-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 6-Methoxypyridazine-4-boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are made by dehydrating boric acid with alcohols. The resulting boronic esters can then be hydrolyzed to yield the desired boronic acid .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxypyridazine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and organohalides (e.g., aryl bromides, chlorides).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: 6-Methoxypyridazine-4-boronic Acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: They form reversible covalent bonds with the active site of enzymes, making them useful in drug design .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties, such as self-healing materials and sensors .
Mecanismo De Acción
The mechanism of action of 6-Methoxypyridazine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium-halide complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the heterocyclic structure of 6-Methoxypyridazine-4-boronic Acid.
4-Pyridylboronic Acid: Similar in structure but without the methoxy group, which can influence reactivity and selectivity.
6-Methoxypyridazine: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Uniqueness: this compound is unique due to its combination of a boronic acid group and a methoxy-substituted pyridazine ring. This structure provides distinct reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C5H7BN2O3 |
|---|---|
Peso molecular |
153.93 g/mol |
Nombre IUPAC |
(6-methoxypyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3,9-10H,1H3 |
Clave InChI |
QLLKWRJFNHJSKD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NN=C1)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)

![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)

![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)


![7-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920444.png)
![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)
